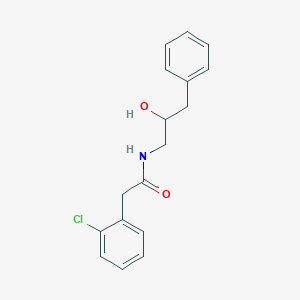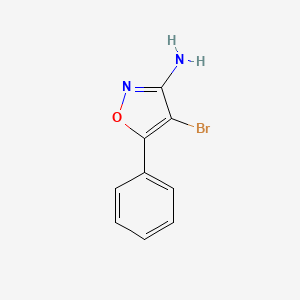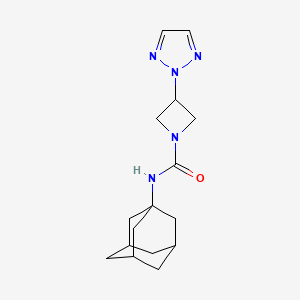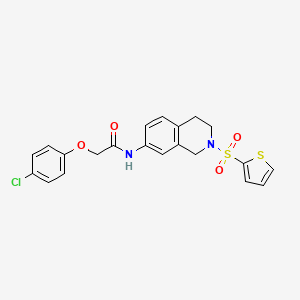
N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicate that certain derivatives exhibit promising antimicrobial properties . Thiazole derivatives, including this compound, may disrupt bacterial lipid biosynthesis or employ other mechanisms to combat microbial infections.
Anticancer Potential
Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. Thiazole derivatives have been explored for their antitumor activities. In particular, compounds derived from this structure were screened against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among them, derivatives d6 and d7 demonstrated the most potent anticancer effects . These findings suggest that this compound could serve as a lead candidate for rational drug design in cancer therapy.
Drug Resistance Mitigation
The rise of antimicrobial and anticancer drug resistance necessitates the discovery of new molecules with unique modes of action. Thiazole-based compounds, including the one , offer an opportunity to combat drug-resistant pathogens and cancer cells. By understanding their pharmacological activities, researchers can develop strategies to overcome resistance .
Multidisciplinary Approaches
Given the complexity of cancer treatment, multidisciplinary scientific approaches are crucial. Researchers explore the potential of thiazole derivatives to address various challenges associated with cancer. These approaches involve combining knowledge from different fields, such as medicinal chemistry, pharmacology, and molecular biology, to enhance therapeutic outcomes .
Anti-Inflammatory Properties
While not directly studied for this specific compound, the thiazole nucleus has been associated with anti-inflammatory effects. Other thiazole derivatives have demonstrated anti-inflammatory activity, making this class of compounds interesting for further investigation .
Antibacterial and Antifungal Applications
Thiazole derivatives have been investigated for their antibacterial and antifungal properties. Although the exact mechanism of action may vary, these compounds can potentially inhibit bacterial growth and fungal proliferation. Researchers continue to explore their effectiveness against specific pathogens .
Orientations Futures
The future directions for research on this compound could include further investigation into its potential biological activities, as well as exploration of its synthesis, chemical properties, and mechanism of action. The development of new drugs that can decrease drug resistance and reduce unpleasant side effects is a major challenge of this century . Therefore, investigating small molecule antitumor agents, such as this compound, is highly desirable .
Mécanisme D'action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Given that 2-aminothiazole derivatives have been used in the development of anticancer drugs , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Given that 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , it can be inferred that this compound may result in the inhibition of cancer cell proliferation.
Propriétés
IUPAC Name |
N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLCEJAKDTTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)





![(Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide](/img/structure/B2407654.png)

![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)
![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)